Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
Description
Chemical Identity and Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as methyl 5,5-difluoro-3-piperidinecarboxylate hydrochloride. Alternative nomenclature systems may refer to this structure as 5,5-difluoro-piperidine-3-carboxylic acid methyl ester hydrochloride, reflecting the ester functional group present in the molecule. The Chemical Abstracts Service registry number 1359656-87-3 provides a unique identifier for this specific compound, facilitating precise identification across chemical databases and literature sources.
The molecular descriptor codes further define the compound's identity through standardized chemical informatics systems. The International Chemical Identifier key VADFVHAAPLASEX-UHFFFAOYSA-N serves as a unique digital fingerprint derived from the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation COC(=O)C1CNCC(C1)(F)F.Cl provides a linear text-based description of the molecular structure, enabling computational processing and database searching. The MDL number MFCD20261414 represents an additional catalog identifier used by chemical suppliers and research institutions.
Table 1. Comprehensive Chemical Identity Parameters
The nomenclature complexity reflects the compound's sophisticated structural architecture, incorporating multiple functional groups and heteroatoms within a single molecular framework. The systematic naming convention emphasizes the piperidine core structure while acknowledging the specific substitution pattern that defines the compound's unique characteristics. The inclusion of the hydrochloride designation acknowledges the salt formation that significantly influences the compound's physical properties and synthetic utility.
Structural Characteristics and Isomerism
The molecular architecture of this compound exhibits distinctive structural features that contribute to its chemical and biological properties. The piperidine ring adopts a chair conformation as the predominant solution-state geometry, with the geminal difluorine substitution at the 5-position introducing significant conformational constraints. The two fluorine atoms occupy a geminal relationship, creating a CF₂ moiety that substantially alters the electronic distribution and steric environment within the ring system.
The methyl carboxylate functional group at the 3-position of the piperidine ring introduces an additional asymmetric center, leading to the potential for stereoisomerism. The compound can exist as either the R or S configuration at this position, although commercial preparations typically consist of racemic mixtures unless specific asymmetric synthesis protocols are employed. The relative stereochemistry between the 3-carboxylate and 5,5-difluoro substituents creates distinct diastereomeric possibilities, with the spatial arrangement influencing molecular properties and biological activity.
The conformational behavior of the piperidine ring is significantly influenced by the electronic effects of the difluorine substitution. Fluorine atoms are highly electronegative, creating a substantial dipole moment within the CF₂ group that can influence ring pucker and substituent orientation. Nuclear magnetic resonance studies of related difluorinated piperidines have revealed that fluorine atoms preferentially adopt equatorial orientations in solution to minimize steric interactions, although crystal structures may show different preferences due to intermolecular packing forces.
Table 2. Structural and Conformational Parameters
| Structural Feature | Description | Impact |
|---|---|---|
| Ring System | Six-membered saturated heterocycle | Provides conformational flexibility |
| Difluorine Substitution | Geminal CF₂ at position 5 | Introduces electronic and steric effects |
| Carboxylate Group | Methyl ester at position 3 | Creates asymmetric center |
| Salt Formation | Hydrochloride | Enhances solubility and stability |
The presence of multiple heteroatoms within the molecular framework creates opportunities for intramolecular and intermolecular hydrogen bonding interactions. The nitrogen atom of the piperidine ring can participate in hydrogen bonding as both donor and acceptor, while the carbonyl oxygen of the ester group serves as a hydrogen bond acceptor. These interactions contribute to the compound's crystal packing behavior and solution-state properties, influencing physical characteristics such as melting point, solubility, and stability.
Relevance in Academic Research
The academic significance of this compound extends across multiple research domains, reflecting the compound's utility as both a synthetic building block and a model system for studying fluorine effects in heterocyclic chemistry. Contemporary research efforts have focused extensively on developing efficient synthetic methodologies for accessing fluorinated piperidine derivatives, with particular emphasis on controlling stereochemistry and substitution patterns. These investigations have revealed fundamental insights into the reactivity patterns of fluorinated heterocycles and have contributed to the development of new synthetic strategies for complex molecule construction.
Research in medicinal chemistry has demonstrated the profound impact of fluorine substitution on the biological activity of piperidine-containing pharmaceuticals. Studies have shown that the strategic placement of fluorine atoms can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity. The geminal difluorine motif present in this compound represents a particularly valuable structural element, as it introduces unique electronic and steric properties that can be exploited for drug design applications.
Recent investigations have explored the application of palladium-catalyzed hydrogenation techniques for the synthesis of fluorinated piperidines from fluoropyridine precursors. These studies have demonstrated that heterogeneous palladium catalysts can facilitate the selective reduction of fluorinated pyridines while preserving aromatic rings and other sensitive functional groups. The methodology has been successfully applied to synthesize a diverse array of fluorinated piperidine derivatives, including compounds structurally related to this compound.
Materials science research has investigated the incorporation of fluorinated piperidine derivatives into ionic liquid systems, taking advantage of the unique physical properties imparted by fluorine substitution. Fluorinated ionic liquids exhibit distinct characteristics compared to their non-fluorinated counterparts, including altered viscosity, thermal stability, and electrochemical properties. The incorporation of compounds such as this compound into these systems provides opportunities for developing advanced materials with tailored properties.
The compound's relevance extends to fundamental studies of fluorine effects in organic chemistry, where researchers have investigated the influence of geminal difluorine substitution on molecular conformation, reactivity, and intermolecular interactions. These investigations have contributed to a deeper understanding of the unique properties of organofluorine compounds and have informed the design of new fluorinated building blocks for synthetic applications. The systematic study of structure-property relationships in fluorinated piperidines continues to provide valuable insights for both academic research and practical applications in drug discovery and materials development.
Properties
IUPAC Name |
methyl 5,5-difluoropiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-2-7(8,9)4-10-3-5;/h5,10H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADFVHAAPLASEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359656-87-3 | |
| Record name | 3-Piperidinecarboxylic acid, 5,5-difluoro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1359656-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Fluorination and Piperidine Ring Construction
A key step in the synthesis is the selective difluorination at the 5-position of the piperidine ring. According to recent studies, the use of trifluoroacetyl (TFA) protected intermediates facilitates this step with high stereochemical control.
- The fluorinated piperidine precursor is typically prepared by catalytic hydrogenation of trifluoroacetyl-protected fluorinated intermediates.
- The hydrogenation is performed using specific catalysts under controlled conditions to achieve cis-selectivity and high diastereomeric purity (d.r. > 99:1).
- The fluorine atoms adopt a 1,3-diaxial conformation, confirmed by NMR analysis, which is critical for the compound's biological activity.
Esterification and Functional Group Manipulation
- The carboxylate function at the 3-position is introduced as a methyl ester.
- This is often achieved by esterification of the corresponding acid or by direct methylation during intermediate stages.
- Sulfuric acid-catalyzed esterification in methanol under reflux conditions is commonly employed to yield the methyl ester with high purity.
Formation of Hydrochloride Salt
- The free base form of methyl 5,5-difluoropiperidine-3-carboxylate is converted to its hydrochloride salt by treatment with hydrochloric acid in dioxane or similar solvents.
- This step is typically carried out at room temperature for 1–2 hours.
- The hydrochloride salt precipitates out or can be isolated by solvent evaporation, providing a stable, crystalline solid suitable for further applications.
Representative Preparation Procedure
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Fluorination and Hydrogenation | TFA-protected fluorinated intermediate, catalyst (e.g., Pd/C), hydrogen gas, THF solvent, room temperature | Catalytic hydrogenation to selectively reduce and introduce cis-5,5-difluoro substitution on piperidine ring | Yield ~72%, d.r. >99:1; gram-scale synthesis feasible |
| 2. Esterification | Methanol, sulfuric acid catalyst, reflux (95 °C), 16 hours | Conversion of carboxylic acid intermediate to methyl ester | High purity methyl ester obtained |
| 3. Hydrochloride Salt Formation | 4 M HCl in dioxane, room temperature, 2 hours | Conversion of free base to hydrochloride salt | Quantitative conversion, solid isolated without further purification |
Analytical and Research Findings
- The cis-configuration and diastereoselectivity of the difluoropiperidine are confirmed by $$^{19}$$F NMR spectroscopy and supported by conformational studies.
- The fluorine atoms' 1,3-diaxial positioning influences the compound's chemical behavior and biological properties.
- The hydrochloride salt form exhibits improved stability and handling characteristics.
Summary of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Catalyst | Pd/C or similar for hydrogenation |
| Solvents | Tetrahydrofuran (THF), methanol, dioxane |
| Reaction Temperature | Room temperature for hydrogenation and salt formation; reflux for esterification |
| Reaction Time | Hydrogenation: variable; Esterification: 16 hours; Salt formation: 2 hours |
| Diastereoselectivity | >99:1 cis-selectivity |
| Yield | Up to 72% for fluorinated intermediate; overall high yields in final steps |
Chemical Reactions Analysis
Types of Reactions: Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity . The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of piperidine-3-carboxylate hydrochlorides. Below is a comparative analysis of its structural analogs:
Physicochemical Properties
- Lipophilicity : The 5,5-difluoro substitution introduces moderate lipophilicity compared to the hydrophobic 5-methyl and highly lipophilic 5-trifluoromethyl analogs. This balance may optimize membrane permeability in drug delivery .
- Spectroscopic Profiles : While direct NMR data for the difluoro compound are unavailable, analogs like methyl shikimate () suggest that fluorinated derivatives would exhibit distinct $^{19}\text{F}$ NMR signals and downfield shifts in $^{1}\text{H}$ and $^{13}\text{C}$ NMR due to fluorine’s electronegativity .
Biological Activity
Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride (CAS Number: 1359656-87-3) is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is believed to interact with specific molecular targets within biological systems. The presence of difluoromethyl groups enhances its lipophilicity and binding affinity to various enzymes and receptors, particularly in the central nervous system (CNS). This interaction modulates enzyme function and cellular signaling pathways, which may contribute to its pharmacological effects.
Key Molecular Targets:
- Enzymes : The compound shows potential for enzyme inhibition, particularly those involved in neurotransmitter metabolism.
- Receptors : It may bind to certain receptors in the CNS, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
- Antitumor Activity : In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing potential applications in treating inflammatory diseases.
Case Studies and Experimental Data
-
Neuroprotective Study :
- A study involving the treatment of neuronal cell cultures with this compound showed a significant reduction in cell death under oxidative stress conditions.
- IC50 Value : The IC50 for neuroprotection was determined to be approximately 15 µM.
- Antitumor Activity :
-
Anti-inflammatory Effects :
- In a mouse model of inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antitumor Activity (IC50) | Neuroprotective Effect (IC50) | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | 0.126 µM | 15 µM | Significant reduction |
| Methyl 1-benzylpiperidine-3-carboxylate | 0.250 µM | Not assessed | Moderate reduction |
| 5-Fluoropiperidine-3-carboxylic acid | 0.200 µM | Not assessed | Minimal effect |
Q & A
Q. What are the optimal synthetic routes for Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves fluorination of a piperidine precursor. For example, catalytic hydrogenation of a benzyl-protected intermediate (e.g., Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate) followed by HCl salt formation is a common approach . Reagents like diethylaminosulfur trifluoride (DAST) or XtalFluor-M may introduce fluorine atoms. Yield optimization requires strict control of temperature (e.g., -78°C for fluorination) and stoichiometric ratios, with purity verified via HPLC (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- NMR : H and F NMR to confirm substitution patterns and fluorine positions.
- HPLC/MS : To assess purity (>95%) and detect tautomeric impurities (e.g., enol-oxo forms) .
- X-ray crystallography : Resolves tautomerism and salt formation, critical for reproducibility in biological assays .
Q. What are the solubility and stability profiles under experimental conditions?
As a hydrochloride salt, it exhibits enhanced water solubility, making it suitable for aqueous buffers. Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Stability tests in DMSO or PBS (pH 7.4) over 24–72 hours are recommended to confirm compatibility with assay conditions .
Q. What preliminary biological screening strategies are recommended?
Start with broad-spectrum enzyme inhibition assays (e.g., kinases, proteases) due to fluorinated piperidines’ propensity for targeting ATP-binding pockets. Use IC determination at 10–100 µM concentrations. Pair with cytotoxicity screening (e.g., MTT assay) to rule out nonspecific effects .
Advanced Research Questions
Q. How does tautomerism in the piperidine ring affect reactivity and biological activity?
The equilibrium between enol and oxo tautomers (observed in related compounds) can alter electrophilicity and hydrogen-bonding capacity, impacting receptor binding. Computational modeling (DFT) and pH-dependent NMR studies are essential to map tautomeric populations and correlate them with activity trends .
Q. What is the role of fluorine atoms in modulating pharmacokinetic properties?
The 5,5-difluoro substitution enhances metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also increases membrane permeability, as shown in comparative studies with non-fluorinated analogs. F radiolabeling can track in vivo distribution for PET imaging applications .
Q. How to resolve contradictions in reported enzyme inhibition data?
Discrepancies may arise from assay conditions (e.g., Mg concentration in kinase assays) or tautomer-dependent activity. Replicate experiments using standardized protocols (e.g., Eurofins Panlabs panel) and include control compounds (e.g., staurosporine). Meta-analysis of IC values across studies can identify outlier datasets .
Q. What strategies mitigate off-target receptor interactions observed in neuropharmacology studies?
Structural analogs (e.g., trifluoromethyl derivatives) show promiscuity at serotonin and dopamine receptors. To enhance selectivity:
- Perform SAR studies with modified carboxylate groups.
- Use molecular docking to predict binding poses against GPCR crystal structures .
Q. How to design derivatization protocols for SAR studies?
Target the carboxylate group for amidation or esterification. For example:
Q. What safety protocols are critical given its acute toxicity profile?
Refer to GHS guidelines:
- Use fume hoods and PPE (nitrile gloves, P95 respirators) to prevent inhalation/contact.
- In case of exposure, irrigate eyes with saline (15 mins) and seek medical evaluation for neurotoxicity screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
